![molecular formula C6H13I2N B2798514 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide CAS No. 92672-63-4](/img/structure/B2798514.png)
2-Iodomethyl-1-methyl-pyrrolidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is a chemical compound with diverse applications in various scientific experiments. It belongs to the class of pyrrolidine alkaloids, which are nitrogen-containing compounds produced by a large variety of organisms . These alkaloids have been shown to possess several important biological activities .
Synthesis Analysis
The synthesis of pyrrolidine alkaloids and their derivatives has been a subject of interest in various studies . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is C6H13I2N . Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis
Pyrrolidine alkaloids and their derivatives have been shown to possess significant anti-bacterial activity . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .Physical And Chemical Properties Analysis
The molecular weight of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is 352.986. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
Pharmacotherapy
Pyrrolidine alkaloids, which include “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, have shown promise in pharmacotherapy . They have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Synthesis of Azetidines and Pyrrolidines
The compound is used in the synthesis of azetidines and pyrrolidines . The iodocyclisation of homoallylamines at room temperature delivers functionalised 2-(iodomethyl)azetidine derivatives in high yield . Increasing the reaction temperature switches the reaction outcome to realize the stereoselective formation of functionalised 3-iodopyrrolidine derivatives .
Drug Discovery and Development
Pyrrolidine alkaloids, including “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, are considered important secondary metabolites that can be employed in traditional and modern medicine, or used as leads for drug discovery and development .
Antitumor Activity
Some pyrrolidine alkaloids have shown potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .
Inhibition of Norovirus RNA-dependent RNA Polymerase
Pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be synthesized from pyrrolidine alkaloids, have been found to inhibit human norovirus RNA-dependent RNA polymerase .
Zebrafish Embryo Assay
Azetidine derivatives, which can be synthesized from “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, have been probed in a zebrafish embryo developmental assay to detect potential biological effects through the analysis of morphology and motility behavior phenotypes .
Mechanism of Action
Pyrrolidine alkaloids exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Some alkaloids have been identified to exert toxic effects on the animal organs .
Safety and Hazards
While specific safety and hazard information for 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is not available, it’s important to note that some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs . For example, certain alkaloids are known to cause renal injuries and neurotoxicity in experimental animals .
properties
IUPAC Name |
2-(iodomethyl)-1-methylpyrrolidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.HI/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLGJJARBDYQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CI.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodomethyl-1-methyl-pyrrolidine hydroiodide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.